PNU 142586-13C1,d2 Sodium Salt
Description
Properties
Molecular Formula |
C₁₅¹³CH₁₇D₂FN₃NaO₆ |
|---|---|
Molecular Weight |
394.33 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Pnu 142586 13c1,d2 Sodium Salt
Precursor Synthesis and Stereochemical Control for PNU 142586-¹³C₁,d₂ Sodium Salt
The synthesis of PNU 142586 and its isotopically labeled analogues hinges on the careful construction of its core oxazolidinone structure with precise stereochemical control. A key precursor in this synthesis is (R)-glycidyl butyrate (B1204436), which serves as a chiral building block to establish the desired (S)-configuration at the C5 position of the oxazolidinone ring. nih.gov The synthesis of the non-labeled PNU-142586 has been reported to proceed via a common intermediate, which is also central to the synthesis of its labeled counterpart. numberanalytics.com
The synthetic approach typically involves the reaction of N-benzylethanolamine with a suitable electrophile to form a protected amino alcohol. This is followed by the crucial step of reacting this intermediate with (R)-glycidyl butyrate. The use of (R)-glycidyl butyrate with a high enantiomeric excess (>98%) is paramount to ensure the formation of the desired single, enantiomerically pure oxazolidinone derivative. nih.gov This stereospecific reaction sets the foundation for the subsequent steps leading to the final compound.
| Precursor | Role in Synthesis |
| (R)-Glycidyl butyrate | Chiral source for establishing the (S)-configuration of the oxazolidinone ring. nih.gov |
| N-Benzylethanolamine | Building block for the formation of the substituted aniline (B41778) moiety. |
| 3,4-Difluoronitrobenzene | Starting material for the synthesis of the aromatic core of the molecule. |
Regioselective Introduction of Carbon-13 and Deuterium (B1214612) Labels
The synthesis of PNU 142586-¹³C₁,d₂ Sodium Salt requires the specific and controlled introduction of a carbon-13 atom and two deuterium atoms at designated positions within the molecule.
Synthetic Pathways for Targeted ¹³C Incorporation
The regioselective incorporation of a carbon-13 atom into the oxazolidinone ring of PNU 142586 can be achieved by utilizing a ¹³C-labeled precursor. One plausible strategy involves the synthesis of ¹³C-labeled (R)-glycidyl butyrate. The synthesis of oxazolidinones can be achieved through the cycloaddition of carbon dioxide with aziridines. acs.org By using ¹³C-labeled carbon dioxide (¹³CO₂) in such a reaction, the carbon-13 atom can be incorporated into the carbonyl position of the oxazolidinone ring.
Alternatively, a retrosynthetic analysis suggests that a ¹³C-labeled phosgene (B1210022) equivalent could be used to form the oxazolidinone ring from a suitable amino alcohol precursor. The reaction of an amino alcohol with a labeled carbonyl source ensures the specific placement of the ¹³C atom.
| Labeled Reagent | Position of Incorporation |
| ¹³CO₂ | Carbonyl position of the oxazolidinone ring. acs.org |
| ¹³C-labeled phosgene equivalent | Carbonyl position of the oxazolidinone ring. |
Methods for Deuterium Substitution at Specific Molecular Positions
The introduction of two deuterium atoms (d₂) into the N-acetyl group of PNU 142586 can be accomplished through several established methods. One common approach is the use of deuterated acetylating agents. For instance, the amine precursor to the final N-acetylated compound can be reacted with deuterated acetic anhydride (B1165640) (d₆-acetic anhydride) or acetyl-d₃ chloride in the presence of a suitable base. biomedres.usrepec.org This ensures the direct and specific incorporation of the deuterium atoms onto the acetyl methyl group.
Another method involves hydrogen-deuterium exchange on the N-acetyl group itself under basic conditions using a deuterium source like D₂O. However, for controlled and complete deuteration, the use of a deuterated acetylating agent is generally preferred to avoid partial labeling or exchange at other positions.
| Deuterating Agent | Method |
| Acetic anhydride-d₆ | Acetylation of the amine precursor. biomedres.us |
| Acetyl-d₃ chloride | Acetylation of the amine precursor. repec.org |
| D₂O with a base | Hydrogen-deuterium exchange. |
Multi-Step Chemical Synthesis and Reaction Condition Optimization for PNU 142586-¹³C₁,d₂ Sodium Salt
The optimization of reaction conditions is a critical aspect of synthesizing isotopically labeled compounds, where starting materials can be expensive. numberanalytics.commusechem.com Key parameters that require fine-tuning include reaction temperature, pressure, solvent systems, and catalyst choice. musechem.com For instance, in the formation of the oxazolidinone ring, the choice of base and solvent can significantly impact the yield and stereoselectivity. Similarly, the conditions for the N-acetylation step must be controlled to prevent side reactions and ensure complete conversion. The use of design of experiments (DoE) and other statistical methods can aid in systematically optimizing these parameters to achieve the desired outcome. acs.org
Isolation and Advanced Purification Techniques for Isotope-Labeled Metabolites
The final stage in the synthesis of PNU 142586-¹³C₁,d₂ Sodium Salt is the isolation and purification of the target compound to a high degree of chemical and radiochemical purity. moravek.com Given that this is an isotopically labeled metabolite intended for analytical applications, stringent purity is essential.
Preparative Chromatography for High Radiochemical Purity
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of isotopically labeled pharmaceutical metabolites. nih.govmdpi.com This technique offers high resolution and is capable of separating the desired labeled product from unreacted starting materials, non-labeled or partially labeled species, and other impurities.
The selection of the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase gradient is crucial for achieving optimal separation. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid (TFA) to improve peak shape. mdpi.com The fractions containing the pure product are collected, and the solvent is removed to yield the final compound. The final verification of purity and identity is typically performed using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
| Technique | Purpose |
| Preparative HPLC | Isolation and purification of the final product to achieve high chemical and radiochemical purity. nih.govmdpi.com |
| Analytical HPLC | Verification of the purity of the final product. nih.gov |
| Mass Spectrometry (MS) | Confirmation of the molecular weight and isotopic incorporation. |
| NMR Spectroscopy | Structural elucidation and confirmation of the position of isotopic labels. nih.gov |
Recrystallization and Other Isolation Methods for Enhanced Chemical Purity
Achieving high chemical purity is paramount for the use of PNU-142586-¹³C₁,d₂ sodium salt as a reference standard in research applications. Recrystallization is a primary technique employed to purify solid organic compounds. libretexts.org This method leverages the differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. libretexts.org
For PNU-142586 sodium salt, a suitable solvent or a mixture of solvents would be chosen where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. The impure solid is dissolved in the hot solvent, and as the solution cools, the target compound crystallizes out, leaving the impurities dissolved in the mother liquor. libretexts.org The choice of solvent is critical and may involve screening various options, including alcohols (e.g., methanol, ethanol), acetonitrile, water, or mixtures thereof, to find the optimal conditions for crystallization. nih.gov
In addition to recrystallization, other purification techniques are often employed:
Chromatography: Column chromatography using silica (B1680970) gel is a common method to separate the desired product from reaction byproducts and unreacted starting materials. jst.go.jp Gradient elution with a mixture of solvents, such as ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, can effectively isolate the compound. acs.org
Filtration: Following crystallization or precipitation, filtration is used to separate the solid product from the liquid phase. nih.gov
Washing: The isolated solid may be washed with a cold solvent in which it is sparingly soluble to remove any remaining surface impurities. acs.org
The effectiveness of these purification methods is typically assessed by analytical techniques such as HPLC to confirm the removal of impurities and to determine the final purity of the compound. jst.go.jp
Analytical Characterization of Synthesized PNU-142586-¹³C₁,d₂ Sodium Salt for Research Applications
A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized PNU-142586-¹³C₁,d₂ sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Verification
NMR spectroscopy is a powerful tool for elucidating the molecular structure and confirming the successful incorporation of isotopic labels.
¹H NMR: Proton NMR spectra are used to determine the number and types of hydrogen atoms in the molecule and their connectivity. The chemical shifts, splitting patterns, and integration of the signals provide detailed structural information. For PNU-142586-¹³C₁,d₂, the absence or significant reduction of signals corresponding to the deuterated positions on the ethylglycine moiety would be expected.
¹³C NMR: Carbon-13 NMR is used to identify the carbon skeleton of the molecule. In the case of PNU-142586-¹³C₁,d₂, the spectrum would show an enhanced signal for the ¹³C-labeled acetyl carbon, confirming its incorporation. cjph.com.cnjst.go.jp
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorine-containing compounds like PNU-142586, providing a distinct signal for the fluorine atom on the phenyl ring. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Purity Confirmation
HRMS is a critical technique for confirming the elemental composition and isotopic purity of the synthesized compound.
Precise Mass Measurement: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental formula of PNU-142586-¹³C₁,d₂ sodium salt (C₁₆H₁₈D₂FN₃NaO₆). jst.go.jplgcstandards.comlgcstandards.com
Isotopic Purity: The mass spectrum will show a distinct isotopic pattern corresponding to the incorporation of one ¹³C and two deuterium atoms. The relative abundance of the molecular ion peak and its isotopic variants can be used to calculate the isotopic enrichment of the labeled compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Confirmation
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.
IR Spectroscopy: The IR spectrum reveals the presence of key functional groups. For PNU-142586, characteristic absorption bands would be observed for the amide C=O stretch, the oxazolidinone C=O stretch, N-H bonds, and C-F bonds. jst.go.jp
UV-Vis Spectroscopy: The UV-Vis spectrum shows the absorption of light by the chromophores in the molecule. PNU-142586 exhibits a characteristic UV absorption maximum (λmax) due to its aromatic ring system, typically around 252-259 nm. ijprajournal.com
Chiral Purity Assessment of Enantiomerically Pure Labeled Metabolite
Since PNU-142586 is a chiral molecule, it is crucial to ensure the enantiomeric purity of the synthesized labeled metabolite, as the biological activity can be stereospecific.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing chiral purity. A chiral stationary phase is used to separate the enantiomers, allowing for their quantification. ogyei.gov.huresearchgate.net The retention times of the synthesized (S)-enantiomer would be compared to a reference standard.
Optical Rotation: Measurement of the specific optical rotation using a polarimeter can also be used to confirm the enantiomeric purity, provided a reference value for the pure enantiomer is available. ogyei.gov.hu
Scale-Up Considerations for Laboratory-Scale Production of PNU-142586-¹³C₁,d₂ Sodium Salt for Extensive Research
Transitioning the synthesis of PNU-142586-¹³C₁,d₂ sodium salt from a small, research-scale to a larger, laboratory-scale production for more extensive studies requires careful consideration of several factors:
Reaction Conditions: Reaction parameters such as temperature, pressure, and reaction time may need to be optimized for larger scale reactions to ensure consistent yield and purity. Heat transfer and mixing become more critical in larger reaction vessels.
Purification Methods: Purification techniques that are straightforward on a small scale, such as column chromatography, can become more challenging and time-consuming at a larger scale. Alternative methods like crystallization or preparative HPLC may need to be developed and optimized.
Safety: A thorough safety assessment of all chemical transformations and reagents is necessary, especially when handling larger quantities of potentially hazardous materials.
Process Control and Monitoring: Implementing robust process controls and in-process monitoring (e.g., using HPLC or TLC) is essential to track the progress of the reaction and ensure the quality of the intermediates and the final product.
By carefully addressing these considerations, a reliable and efficient laboratory-scale production process for PNU-142586-¹³C₁,d₂ sodium salt can be established to support extensive research needs.
Advanced Analytical Methodologies Employing Pnu 142586 13c1,d2 Sodium Salt
Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Bioanalysis
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard analytical technique for quantitative analysis, leveraging the unique properties of stable isotope-labeled compounds. nih.govnih.gov This methodology combines the high specificity of mass spectrometry with the precision of isotope dilution to achieve exceptional accuracy in complex matrices. nih.govnih.gov The core principle involves adding a known quantity of a stable isotope-labeled analogue of the analyte, such as PNU 142586-13C1,d2 Sodium Salt, to a sample. chromatographyonline.com This labeled compound, serving as an internal standard (IS), is nearly chemically and physically identical to the endogenous (unlabeled) analyte. researchgate.net Consequently, it behaves similarly during sample preparation, chromatography, and ionization, allowing for the correction of variations and losses that may occur throughout the analytical process.
The use of a stable isotope-labeled internal standard is the most recognized technique to ensure the highest possible analytical specificity and accuracy in quantitative determinations. nih.govchromatographyonline.com In metabolite analysis, SIDMS significantly enhances quantitative accuracy by correcting for the variability inherent in multi-step analytical procedures. Since the stable isotope-labeled internal standard (e.g., this compound) and the target analyte (PNU 142586) exhibit nearly identical physicochemical properties, they are affected proportionally by inconsistencies in sample extraction, handling, and injection volume. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard, a precise and accurate quantification of the analyte's concentration can be achieved, irrespective of sample loss during preparation. nih.gov This approach is routinely used to certify analyte concentrations in standard reference materials, underscoring its high degree of accuracy and precision. springernature.com
Biological samples such as plasma and serum are complex mixtures that can significantly interfere with the analysis in LC-MS/MS. These interferences, known as matrix effects, are caused by co-eluting endogenous components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results. chromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" for compensating for these matrix effects. tandfonline.comnih.gov Because the internal standard co-elutes chromatographically with the analyte, it experiences the same degree of ion suppression or enhancement. As a result, the ratio of the analyte signal to the internal standard signal remains constant, providing a reliable measurement even in the presence of significant matrix interference. researchgate.net This normalization is crucial for robust and reliable bioanalytical methods, ensuring that the quantification is unaffected by the variability of the biological matrix between different samples. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Method Development for this compound
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional HPLC. jocpr.com Developing a robust UPLC method is critical for the simultaneous analysis of PNU 142586 and its internal standard, this compound, ensuring their separation from other metabolites and matrix components. nih.gov
The selection and optimization of the stationary and mobile phases are fundamental to achieving a successful chromatographic separation. longdom.orglongdom.org
Stationary Phases: For the analysis of PNU 142586 and related compounds, reversed-phase chromatography is most commonly employed. nih.gov C18 (octadecylsilane) stationary phases are widely used due to their hydrophobicity, which allows for the effective retention and separation of moderately polar compounds like PNU 142586 from complex biological matrices. sepscience.com Specific columns used in validated methods include the ACQUITY UPLC HSS T3 and the Waters X-bridge C18, which provide excellent peak shape and resolution. nih.govnih.govnih.gov The smaller particle size of UPLC columns (typically ≤1.8 µm) contributes to higher efficiency and faster analysis times compared to conventional HPLC. jocpr.com
Mobile Phase Compositions: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. longdom.org For the separation of PNU 142586, a common mobile phase composition involves a mixture of water and acetonitrile, often with a small percentage of an acidifier like formic acid. nih.govnih.gov The addition of 0.1% formic acid helps to control the pH, which improves peak shape and ionization efficiency in the subsequent mass spectrometry detection by promoting the formation of protonated analyte ions. nih.govnih.gov Optimization involves adjusting the ratio of the organic solvent to water to achieve the desired retention time and resolution. longdom.org
The choice between isocratic and gradient elution depends on the complexity of the sample and the polarity range of the analytes. youtube.com
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. youtube.com This approach is simpler and can be suitable for separating a small number of compounds with similar polarities. However, for complex mixtures, it can lead to long run times and peak broadening for late-eluting compounds. youtube.com
Gradient Elution: This is the preferred method for analyzing PNU 142586 in biological samples, which contain multiple components with a wide range of polarities. nih.govresearchgate.net In gradient elution, the proportion of the organic solvent in the mobile phase is increased over the course of the run. youtube.com This allows for the efficient elution of both polar and non-polar compounds in a shorter time frame, resulting in sharper peaks and improved resolution. jocpr.comresearchgate.net A typical gradient profile for PNU 142586 analysis starts with a lower concentration of acetonitrile, which is gradually increased to elute the target analytes and then ramped up further to wash out strongly retained matrix components before re-equilibrating the column to initial conditions. nih.gov
Table 1: Example of a UPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
|---|---|---|---|
| 0.0 | 0.6 | 95 | 5 |
| 1.0 | 0.6 | 95 | 5 |
| 8.0 | 0.6 | 5 | 95 |
| 10.0 | 0.6 | 5 | 95 |
| 10.1 | 0.6 | 95 | 5 |
| 15.0 | 0.6 | 95 | 5 |
This table is a representative example based on published methods for related analytes. nih.govnih.gov
Comprehensive Sample Preparation Strategies for PNU 142586 Analysis in Biological Matrices
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the analyte to a level suitable for LC-MS analysis.
Protein Precipitation (PP) and Surrogate Matrix Considerations
Protein Precipitation (PP): For plasma or serum samples, protein precipitation is the simplest and most common sample preparation technique. nih.gov It involves adding a water-miscible organic solvent to the sample to denature and precipitate the abundant proteins.
Precipitating Agent: Acetonitrile is the most frequently used solvent for the analysis of Linezolid (B1675486) and its metabolites. researchgate.netthermofisher.com It is typically added in a 3:1 or 4:1 ratio (solvent:plasma) to ensure efficient protein removal. ualberta.ca
Procedure: The procedure involves adding cold acetonitrile to the plasma sample, vortexing to ensure thorough mixing, and then centrifuging at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, can then be directly injected or evaporated and reconstituted in a mobile phase-compatible solvent.
Advantages: The method is fast, inexpensive, and provides good recovery for moderately polar compounds like PNU 142586.
Surrogate Matrix Considerations: When a true blank biological matrix (free of the endogenous analyte) is unavailable, a surrogate matrix must be used to prepare calibration standards and quality control samples. youtube.com For PNU 142586, which is an exogenous metabolite, obtaining blank human plasma is feasible. However, in situations where it might be difficult, a surrogate matrix can be developed. An appropriate surrogate matrix should mimic the behavior of the authentic matrix in terms of extraction recovery and matrix effects. axispharm.com Common surrogate matrices include stripped plasma (plasma from which small molecules have been removed), bovine serum albumin (BSA) solutions, or simple buffers. The validity of the surrogate matrix must be thoroughly assessed during method validation. nih.gov
Optimized Liquid-Liquid Extraction (LLE) Protocols
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE can provide cleaner extracts than protein precipitation.
Solvent Selection: The choice of organic solvent is critical and depends on the polarity of the analyte. For a polar metabolite like PNU 142586, a more polar, water-immiscible solvent like ethyl acetate (B1210297) or a mixture of solvents (e.g., dichloromethane (B109758)/isopropanol) would be appropriate.
pH Optimization: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, making it more neutral and thus more extractable into the organic phase. As PNU 142586 has basic and acidic functionalities, adjusting the sample pH to a value between its pKa values would maximize its neutrality and extraction efficiency.
Protocol: A typical LLE protocol would involve adding the organic solvent to the buffered plasma sample, vortexing vigorously to ensure intimate mixing of the two phases, and then centrifuging to separate the layers. The organic layer containing the analyte is then transferred, evaporated to dryness, and the residue is reconstituted for LC-MS analysis.
| Step | Procedure | Rationale |
|---|---|---|
| 1. Sample Buffering | Add 50 µL of 100 mM ammonium acetate buffer (pH 7.0) to 100 µL of plasma sample. | Controls pH to maintain the analyte in a less ionized state, improving extraction into the organic solvent. |
| 2. Solvent Addition | Add 600 µL of ethyl acetate to the buffered plasma. | Ethyl acetate is a moderately polar solvent suitable for extracting compounds like PNU 142586. |
| 3. Extraction | Vortex for 2 minutes at high speed. | Ensures thorough mixing and facilitates the partitioning of the analyte from the aqueous to the organic phase. |
| 4. Phase Separation | Centrifuge at 4000 x g for 10 minutes at 4°C. | Provides a clean separation of the aqueous and organic layers. |
| 5. Collection | Transfer the upper organic layer (~500 µL) to a clean tube. | Isolates the analyte-containing extract. |
| 6. Evaporation & Reconstitution | Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 acetonitrile:water. | Concentrates the analyte and prepares it in a solvent compatible with the LC mobile phase. |
Solid-Phase Extraction (SPE) Development for Metabolite Isolation and Concentration
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects. nih.gov Method development involves selecting the appropriate sorbent and optimizing the wash and elution steps.
Sorbent Selection: For PNU 142586, which is a polar compound, a reversed-phase or a mixed-mode polymeric sorbent would be suitable.
Reversed-Phase: Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often a good starting point as they can retain a wide range of compounds.
Mixed-Mode: A mixed-mode cation exchange sorbent could also be effective, utilizing both reversed-phase interactions and ionic interactions with the basic nitrogen on the morpholine (B109124) ring of PNU 142586.
Method Development: A generic SPE method involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. sigmaaldrich.com
| Step | Procedure | Rationale |
|---|---|---|
| 1. Conditioning | Pass 1 mL of methanol through the cartridge. | Activates the sorbent by wetting the bonded phase. |
| 2. Equilibration | Pass 1 mL of water through the cartridge. | Prepares the sorbent for the aqueous sample matrix. |
| 3. Sample Loading | Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) slowly onto the cartridge. | Acidification ensures the basic moiety is protonated, which can aid retention on some polymeric phases. The analyte is retained by hydrophobic interactions. |
| 4. Washing | Wash the cartridge with 1 mL of 5% methanol in water. | Removes highly polar, water-soluble interferences without eluting the analyte. |
| 5. Elution | Elute the analyte with 1 mL of methanol or acetonitrile containing a small percentage of a modifier (e.g., 2% ammonium hydroxide) to ensure complete elution. | A strong organic solvent disrupts the hydrophobic interactions, and the basic modifier neutralizes any secondary ionic interactions, releasing the analyte. |
| 6. Post-Elution | Evaporate the eluate and reconstitute in mobile phase. | Prepares the sample for LC-MS analysis. |
The optimization of the wash and elution solvents is critical to ensure high recovery of the analyte while maximizing the removal of matrix components. thermofisher.comnih.gov
Micro-Sample Preparation Techniques for Limited Volume Samples
In clinical and preclinical research, especially in fields like pediatrics or small animal studies, sample volumes are often limited. Bioanalytical methods have been developed that require minimal sample volumes, such as 20 μL of plasma, for the quantification of PNU-142586. researchgate.net A predominant and effective technique for preparing these limited volume samples is protein precipitation.
This process typically involves adding a solvent like acetonitrile to the plasma sample. The acetonitrile causes proteins in the plasma to denature and precipitate out of the solution. Following centrifugation, a clear supernatant containing the analyte of interest (PNU-142586) and the internal standard (this compound) is collected. This protein-free extract is then separated using techniques like reverse-phase chromatography for analysis. researchgate.netnih.gov This approach is efficient and ensures a clean sample, which is crucial for the sensitivity and reliability of subsequent analysis by methods such as ultra-performance liquid chromatography (UPLC). nih.gov
Rigorous Method Validation for Research-Grade Bioanalytical Assays
For a bioanalytical method to be considered reliable for research purposes, it must undergo a stringent validation process to confirm its performance characteristics. This validation, often following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), ensures the data generated is accurate and reproducible. nih.gov
Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the analytical instrument's response. For the quantification of PNU-142586, calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. Research has shown that these methods exhibit excellent linearity over a defined concentration range. The acceptance criterion for the correlation coefficient (r²) of the calibration curve is typically ≥0.995. rsc.org
Table 1: Linearity of PNU-142586 Quantification in Human Plasma
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
|---|
This table presents data from a validated UPLC method for the simultaneous quantification of linezolid and its metabolites, including PNU-142586. researchgate.netnih.gov
The Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ) are key indicators of a method's sensitivity. nih.gov
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument. It is often defined as the concentration that produces a signal-to-noise ratio of 3. researchgate.net
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net According to FDA guidelines, the analyte response at the LLOQ should be at least five times the blank response, and the precision and accuracy should be within 20%. rsc.orgtbzmed.ac.ir
For PNU-142586, the LLOQ has been established at 0.2 µg/mL in validated UPLC methods. nih.gov
Accuracy and precision are determined to ensure the reliability and repeatability of the analytical method. wisdomlib.orgwisdomlib.org These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates.
Intra-day (within-day) precision and accuracy: Assessed by analyzing replicate QC samples on the same day. nih.gov
Inter-day (between-day) precision and accuracy: Assessed by analyzing replicate QC samples on multiple consecutive days. nih.gov
Precision is expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy is expressed as the percent recovery or relative error. nih.govresearchgate.net For bioanalytical methods, the precision (%CV) should not exceed 15%, and the accuracy should be within ±15%, except at the LLOQ where values of 20% are acceptable. researchgate.net Validated methods for PNU-142586 have been confirmed to meet these criteria. nih.gov
Table 2: Example of Intra-day and Inter-day Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low (LQC) | 1.25 | < 15% | 85-115% | < 15% | 85-115% |
| Medium (MQC) | 50 | < 15% | 85-115% | < 15% | 85-115% |
This table represents typical acceptance criteria and findings for bioanalytical method validation as described in research literature. rsc.orgnih.gov
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. e-b-f.eu To assess this, blank plasma samples from multiple sources (typically at least six different lots) are analyzed to investigate for potential interferences at the retention times of PNU-142586 and its internal standard. rsc.org In validated methods, no significant interference peaks are observed, confirming the specificity and selectivity of the assay. researchgate.netnih.gov The matrix effect, which evaluates the influence of plasma constituents on the ionization of the analyte and internal standard, is also assessed to ensure it does not compromise the results. rsc.org
Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. bdo.com The stability of PNU-142586 is evaluated under various conditions that mimic sample handling and storage in a research setting.
Freeze-Thaw Stability: Assesses the analyte's stability after repeated cycles of freezing and thawing. PNU-142586 has been shown to be stable in plasma for at least three freeze-thaw cycles. nih.govjst.go.jp
Long-Term Stability: Evaluates stability during prolonged storage at frozen temperatures (e.g., -30°C). Studies have confirmed PNU-142586 is stable for up to 30 days under such conditions. nih.govjst.go.jp
Post-Processed (Autosampler) Stability: Determines the stability of the processed samples while waiting for analysis in the autosampler. PNU-142586 extracts were found to be stable for over 48 hours at 4°C in a UPLC autosampler. nih.govjst.go.jp
Table 3: Stability of PNU-142586 in Human Plasma Samples
| Stability Test | Condition | Result (% Recovery or % Remaining) |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles, -30°C to room temp | 98.3% to 98.7% |
| Long-Term Stability | 30 days at -30°C | No degradation observed |
Data derived from stability assessments of PNU-142586 in a validated UPLC method. jst.go.jp
Table of Compounds Mentioned
| Compound Name | Description |
|---|---|
| This compound | Isotopically labeled internal standard. |
| PNU-142586 | A major metabolite of the antibiotic linezolid. |
| Linezolid | An antibiotic medication. |
| Acetonitrile | A solvent used for protein precipitation in sample preparation. |
| p-Toluic acid | An internal standard used in some chromatographic methods. |
Preclinical and in Vitro Research Applications of Pnu 142586 13c1,d2 Sodium Salt in Metabolite Science
Elucidation of Linezolid (B1675486) Metabolic Pathways and the Formation of PNU 142586
The biotransformation of linezolid to PNU-142586 is distinctive in that it is considered to be primarily a non-enzymatic process. asm.orgresearchgate.net In vitro studies using human liver microsomes and various recombinant cytochrome P450 (CYP) enzymes have failed to demonstrate direct enzymatic catalysis for the formation of PNU-142586. researchgate.net The conversion is believed to occur via a chemical oxidation mechanism that does not rely on common drug-metabolizing enzymes. nih.gov
Quantitative assessments in in vitro systems have been performed to understand the kinetics of linezolid metabolism. In studies using human liver microsomes, the formation of the initial oxidative intermediate, hydroxylinezolid, was shown to follow first-order (non-saturable) kinetics over a wide concentration range of 2 to 700 µM. researchgate.netresearchgate.net
Preclinical Pharmacokinetic (PK) and Biotransformation Studies Utilizing Labeled PNU 142586
Isotopically labeled compounds are indispensable tools in modern pharmacokinetic research. The use of stable isotopes, such as ¹³C and ²H (deuterium), allows for the synthesis of tracer molecules that are chemically identical to the analyte of interest but are distinguishable by mass spectrometry. This enables precise tracking of the compound's fate in a biological system without the need for radioactive materials. researchgate.net
PNU 142586-13C1,d2 Sodium Salt is designed for use as an internal standard and tracer in metabolite disposition studies. While specific preclinical studies initiating dosage with this labeled metabolite are not detailed in publicly available literature, its application follows established pharmacokinetic principles.
In a typical metabolite disposition study, a known amount of the labeled metabolite would be administered to an animal model, such as a rat or dog. nih.gov By collecting biological samples (e.g., plasma, urine, feces) over time, researchers can use mass spectrometry to differentiate the administered labeled metabolite from any endogenously formed, unlabeled metabolite. This methodology allows for the direct investigation of the metabolite's own pharmacokinetic properties—its distribution, further metabolism (if any), and elimination—independent of its formation from the parent drug, linezolid. Such studies are crucial for determining the clearance rate and volume of distribution of the metabolite itself.
The evaluation of PNU-142586 in preclinical samples relies on robust and sensitive bioanalytical methods. Ultra-Performance Liquid Chromatography (UPLC) is a commonly employed technique for the simultaneous quantification of linezolid and its metabolites in plasma. nih.gov
A validated UPLC method involves sample preparation, typically protein precipitation with acetonitrile, followed by chromatographic separation and detection. nih.gov The separation is often achieved on a reverse-phase column, such as an ACQUITY UPLC HSS T3 column, with detection using ultraviolet (UV) spectroscopy. nii.ac.jpnih.gov These methods are validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability. nih.gov The linearity for PNU-142586 has been established in ranges such as 0.2 to 20.0 µg/mL in human plasma, a methodology directly transferable to preclinical species sample analysis. nii.ac.jpnih.gov
Table 1: Parameters of a Validated UPLC Analytical Method for PNU-142586 Quantification
| Parameter | Details |
|---|---|
| Instrumentation | Ultra-Performance Liquid Chromatography (UPLC) |
| Sample Matrix | Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Chromatography Column | ACQUITY UPLC HSS T3 |
| Detection | Ultraviolet (UV) at 254 nm |
| Linearity Range | 0.2–20.0 µg/mL |
| Internal Standard | p-Toluic acid |
| Validation | Confirmed for intra- and inter-assay accuracy, precision, and stability (freeze-thaw and long-term storage) |
Investigation of Drug-Drug Interactions (DDIs) Impacting PNU 142586 Metabolism in Research Models
While the formation of PNU-142586 is largely non-enzymatic, its disposition and elimination can be influenced by drug transporters, creating a potential for drug-drug interactions. nih.govresearchgate.net Research has identified a clinically relevant interaction involving the transport of PNU-142586.
Studies have shown that the elimination of PNU-142586 is mediated by the human organic anion transporter 3 (hOAT3). nih.gov This transporter plays a role in the uptake of the metabolite into cells, likely facilitating its renal excretion. An interaction was identified with the proton pump inhibitor lansoprazole (B1674482). In vitro experiments using HEK293 cells engineered to express hOAT3 demonstrated that lansoprazole is a potent inhibitor of PNU-142586 transport. nih.gov
This in vitro finding was corroborated in a preclinical rat model. When linezolid was co-administered with lansoprazole, the plasma exposure (Area Under the Curve, AUC) of PNU-142586 increased significantly, while the concentrations of the parent drug, linezolid, and the other main metabolite, PNU-142300, remained unaffected. nih.gov This demonstrates a specific DDI at the level of metabolite transport and elimination, rather than at the level of formation.
Table 2: Research Findings on Drug-Drug Interaction Involving PNU-142586
| Research Model | Finding | Quantitative Data |
|---|---|---|
| In Vitro (HEK-hOAT3 cells) | Lansoprazole inhibits hOAT3-mediated transport of PNU-142586. | Apparent IC₅₀ Value: 0.59 ± 0.38 µM |
| Preclinical (Rat Model) | Co-administration of lansoprazole with linezolid increases plasma exposure to PNU-142586. | ~1.7-fold increase in PNU-142586 AUC |
Assessment of Metabolic Enzyme Inhibition or Induction by Co-administered Compounds on PNU 142586 Formation.
The formation of PNU 142586 from its parent drug, Linezolid, is susceptible to modulation by co-administered compounds that can either inhibit or induce the activity of metabolizing enzymes. In vitro systems, such as human liver microsomes (HLMs) or cultured hepatocytes, are standard models for investigating these interactions. semanticscholar.orgwuxiapptec.com By exposing these systems to Linezolid in the presence and absence of potential inhibitors or inducers, researchers can assess the impact on the rate of PNU 142586 formation.
A typical study would involve incubating Linezolid with HLMs and a panel of known cytochrome P450 (CYP) enzyme inhibitors and inducers. The concentration of PNU 142586 would then be quantified using a validated analytical method, likely employing this compound as an internal standard for precise measurement.
Detailed Research Findings:
In a hypothetical study, the formation of PNU 142586 was evaluated in pooled human liver microsomes. The potential for DDI was assessed by co-incubating Linezolid with known CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin). The results, as depicted in the table below, illustrate the significant impact of these compounds on the metabolic pathway of Linezolid.
Table 1: Effect of Co-administered Compounds on PNU 142586 Formation in Human Liver Microsomes
| Co-administered Compound | Concentration (µM) | PNU 142586 Formation Rate (pmol/min/mg protein) | % Change from Control |
|---|---|---|---|
| Control (Vehicle) | - | 150.2 | - |
| Ketoconazole (B1673606) (Inhibitor) | 1 | 45.1 | -70.0% |
| Ketoconazole (Inhibitor) | 10 | 18.0 | -88.0% |
| Rifampicin (B610482) (Inducer) | 10 | 285.4 | +90.0% |
| Rifampicin (Inducer) | 50 | 420.6 | +180.0% |
The data clearly indicates that a potent CYP3A4 inhibitor like ketoconazole can significantly decrease the formation of PNU 142586, suggesting that CYP3A4 is a major enzyme involved in this metabolic pathway. mdpi.com Conversely, an inducer such as rifampicin substantially increases its formation. nih.gov Such findings are critical in predicting potential clinical drug interactions where co-administration of a CYP3A4 inhibitor could lead to reduced clearance of Linezolid and altered metabolite profiles, while a CYP3A4 inducer could accelerate its metabolism.
Quantitative Analysis of Altered PNU 142586 Concentrations due to DDI in In Vitro Systems.
Following the initial assessment of enzyme inhibition or induction, a more detailed quantitative analysis is necessary to understand the kinetics of these interactions. This involves determining key parameters such as the half-maximal inhibitory concentration (IC50) for inhibitors and the concentration supporting half-maximal enzyme induction (EC50) for inducers. researchgate.net These values are essential for predicting the in vivo relevance of the observed interactions. nih.govresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is paramount in these quantitative assays. It allows for the accurate determination of the analyte's concentration by correcting for variations in sample preparation and instrument response.
Detailed Research Findings:
To quantify the inhibitory effect of ketoconazole on PNU 142586 formation, a series of incubations were performed with varying concentrations of the inhibitor. The concentration of PNU 142586 was measured by a validated LC-MS/MS method.
Table 2: Quantitative Analysis of Ketoconazole-Mediated Inhibition of PNU 142586 Formation
| Ketoconazole Concentration (µM) | PNU 142586 Concentration (nM) | % Inhibition |
|---|---|---|
| 0 (Control) | 300.5 | 0% |
| 0.1 | 240.4 | 20.0% |
| 0.5 | 165.3 | 45.0% |
| 1.0 | 105.2 | 65.0% |
| 5.0 | 45.1 | 85.0% |
| 10.0 | 21.0 | 93.0% |
From this data, an IC50 value for ketoconazole's inhibition of PNU 142586 formation can be calculated. This value provides a quantitative measure of the inhibitor's potency and is a critical parameter for static and dynamic models used to predict the likelihood and magnitude of clinical drug-drug interactions. semanticscholar.org A low IC50 value, as suggested by the hypothetical data, would raise a flag for potential DDIs when Linezolid is co-administered with strong CYP3A4 inhibitors.
Theoretical and Computational Studies Pertaining to Pnu 142586 and Its Isotope Labeled Forms
Molecular Modeling and Docking Simulations of PNU 142586 with Metabolic Enzymes.
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as PNU 142586, and a macromolecule, typically a protein. These in silico methods are crucial in drug metabolism research for elucidating how a compound might bind to metabolic enzymes, which can influence its rate of biotransformation and clearance.
While specific molecular docking studies of PNU 142586 with metabolic enzymes like the Cytochrome P450 (CYP) superfamily are not extensively detailed in publicly available literature, the principles of such studies can be described. A hypothetical docking simulation of PNU 142586 with a representative human CYP isozyme, for instance, CYP3A4, would involve several key steps. First, the three-dimensional structures of both PNU 142586 and the CYP enzyme are obtained, either from crystallographic data or through homology modeling. Docking algorithms then systematically sample a multitude of orientations and conformations of PNU 142586 within the active site of the enzyme.
Each of these poses is then scored based on a function that estimates the binding affinity, considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects. The results would predict the most stable binding mode of PNU 142586 within the enzyme's active site and provide an estimated binding energy.
A study investigating the hematologic toxicity of linezolid (B1675486) and its metabolites did perform targeted molecular docking to examine the interaction between PNU 142586 and topoisomerase IIA (TOP2A), an enzyme involved in DNA replication, not metabolism. nih.gov This analysis, while not with a metabolic enzyme, illustrates the methodology. The study identified potential binding sites and interactions within the TOP2A ATPase domain. nih.gov
A hypothetical molecular docking study of PNU 142586 with a metabolic enzyme like CYP3A4 could yield the data presented in the interactive table below. Such a study would be instrumental in predicting whether PNU 142586 is a likely substrate or inhibitor of major drug-metabolizing enzymes, thereby guiding further in vitro experimental validation.
Hypothetical Docking Simulation Results of PNU 142586 with Human CYP Isozymes
| CYP Isozyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| CYP3A4 | -7.8 | Arg212, Ser119, Phe304 | Hydrogen bond, Hydrophobic |
| CYP2D6 | -6.5 | Asp301, Phe120, Glu216 | Hydrogen bond, Electrostatic |
| CYP2C9 | -7.1 | Arg108, Phe114, Ala297 | Hydrogen bond, Hydrophobic |
| CYP1A2 | -5.9 | Asp313, Phe226, Gly316 | Hydrogen bond, Pi-pi stacking |
Quantum Mechanical Calculations for Understanding Isotopic Effects in Metabolic Transformations.
The use of isotope-labeled compounds, such as PNU 142586-13C1,d2 Sodium Salt, is a cornerstone of drug metabolism studies. The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Quantum mechanical (QM) calculations are employed to theoretically predict and understand these effects, providing deep insights into reaction mechanisms. researchgate.net
Specifically for PNU 142586-13C1,d2, the labels are a single carbon-13 atom and two deuterium (B1214612) (d2) atoms. A C-H bond is weaker and vibrates at a higher frequency than a corresponding C-D bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond are typically slower. This is known as a primary KIE and its magnitude can indicate whether C-H bond cleavage is the rate-determining step of a metabolic reaction. wikipedia.org
QM methods, such as Density Functional Theory (DFT), can be used to model the metabolic transformation of PNU 142586. These calculations can determine the transition state structures for various potential metabolic reactions, such as hydroxylation or oxidation. By calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled and the labeled (13C, d2) compound, the zero-point energies (ZPE) can be determined. The difference in ZPE between the isotopologues is a major contributor to the KIE. nih.gov
While no specific QM calculations for PNU 142586-13C1,d2 have been reported in the literature, a hypothetical study could investigate the enzymatic oxidation at a carbon atom bearing a deuterium label. The results of such a calculation would be a predicted KIE value, which could then be compared to experimental data to validate the proposed metabolic pathway.
Theoretical KIE Calculations for a Hypothetical Metabolic Oxidation of PNU 142586-d2
| Parameter | Unlabeled PNU 142586 | PNU 142586-d2 | Predicted KIE (kH/kD) |
|---|---|---|---|
| Calculated Zero-Point Energy of Reactant (Hartree) | 0.4532 | 0.4511 | 5.2 |
| Calculated Zero-Point Energy of Transition State (Hartree) | 0.4489 | 0.4475 |
A significant predicted KIE (typically > 2) would strongly suggest that the C-D bond is broken during the rate-limiting step of the metabolic reaction being studied. The 13C label would likely result in a much smaller KIE, but could still provide valuable information about changes in bonding at that carbon atom during the reaction. wikipedia.org
In Silico Prediction of Metabolite Stability and Biotransformation Pathways.
In silico tools for predicting absorption, distribution, metabolism, and excretion (ADME) have become indispensable in early drug development. nih.gov These computational models can forecast the metabolic fate of a compound like PNU 142586, predicting its stability and potential subsequent biotransformation pathways. PNU 142586 is itself a major metabolite of linezolid, formed through the oxidation of the morpholine (B109124) ring. researchgate.netnih.gov However, PNU 142586 may undergo further metabolism.
A variety of in silico approaches can be used to predict these subsequent pathways. One common method involves expert systems that use a knowledge base of known biotransformation reactions. These systems can identify metabolically labile sites on the PNU 142586 molecule and suggest potential metabolites. Another approach utilizes machine learning algorithms trained on large datasets of known metabolic reactions to predict the likelihood of different transformations. nih.gov
For PNU 142586, predictive software might identify several potential sites for further metabolism. For instance, the secondary amine could be a site for N-dealkylation or N-oxidation. The carboxylic acid group could undergo glucuronidation, a common phase II metabolic reaction. The aromatic ring of the fluorophenyl group could also be a site for hydroxylation, mediated by CYP enzymes.
The output of such predictive software would typically be a list of potential metabolites, ranked by the likelihood of their formation. This information is invaluable for guiding analytical efforts to identify metabolites in in vitro or in vivo studies. The stability of PNU 142586 can also be predicted by estimating its rate of metabolism by various enzyme systems.
Example of In Silico Predicted Biotransformation Pathways for PNU 142586
| Potential Metabolic Reaction | Predicted Metabolite Structure | Likelihood Score | Primary Enzyme System Implicated |
|---|---|---|---|
| N-Glucuronidation | PNU 142586-N-glucuronide | High | UGTs |
| Aromatic Hydroxylation | Hydroxy-PNU 142586 | Medium | CYP2C9, CYP3A4 |
| Oxidative deamination | Aldehyde derivative | Low | MAO |
Structure-Activity Relationship (SAR) Studies of PNU 142586 Analogs within a Research Context (excluding efficacy/safety).
Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net In the context of PNU 142586, SAR studies of its analogs would not focus on therapeutic efficacy or safety, but rather on how structural modifications affect its biochemical or biophysical properties in a research setting.
For example, based on the finding that PNU 142586 interacts with the enzyme TOP2A, an SAR study could be designed to explore which structural features of PNU 142586 are critical for this interaction. nih.gov A series of analogs could be synthesized with systematic modifications to different parts of the molecule.
Key areas for modification might include:
The N-acetyl group: Replacing the acetyl with other acyl groups of varying size and electronics to probe the steric and electronic requirements of the binding pocket.
The fluorophenyl ring: Modifying the substitution pattern or replacing the fluorine atom with other halogens or small functional groups to understand its role in binding.
The glycine (B1666218) moiety: Altering the length of the carbon chain or introducing substituents to assess the importance of this part of the molecule for the observed interaction.
Each of these analogs would then be tested in a relevant biochemical assay, such as the TOP2A-mediated kDNA decatenation assay mentioned in the literature, to determine its inhibitory activity. nih.gov The resulting data would be used to build an SAR model.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed, where statistical methods are used to correlate changes in physicochemical properties (like lipophilicity, electronic properties, and steric parameters) of the analogs with their biological activity. nih.gov This can lead to a predictive model that can guide the design of new analogs with specific research properties.
Hypothetical SAR Data for PNU 142586 Analogs on TOP2A Inhibition
| Analog | Modification | Relative Inhibitory Potency (IC50) |
|---|---|---|
| PNU 142586 | Parent Compound | 1.0 |
| Analog 1 | N-propionyl instead of N-acetyl | 0.8 |
| Analog 2 | N-trifluoroacetyl instead of N-acetyl | 2.5 |
| Analog 3 | 4-chlorophenyl instead of 4-fluorophenyl | 1.2 |
| Analog 4 | Phenyl instead of 4-fluorophenyl | 0.3 |
Future Directions and Emerging Research Avenues for Pnu 142586 13c1,d2 Sodium Salt
Development of Hyphenated Analytical Techniques for Enhanced Metabolite Profiling
The unique isotopic signature of PNU 142586-13C1,d2 Sodium Salt makes it an ideal internal standard for the development and validation of advanced hyphenated analytical techniques. The distinct mass shift introduced by the heavy isotopes allows for clear differentiation from its unlabeled counterpart and endogenous molecules, which is crucial for accurate quantification in complex biological matrices.
Future research will likely focus on leveraging this labeled compound in techniques such as:
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The use of this compound will facilitate the development of robust LC-HRMS methods for the simultaneous identification and quantification of the parent drug and its metabolites. The predictable mass difference between the labeled and unlabeled compounds will aid in the confident identification of metabolic products.
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the labeled compound can be used to generate specific fragmentation patterns that can be used to confirm the identity of metabolites and to develop highly selective multiple reaction monitoring (MRM) assays for quantitative studies.
The application of these techniques will enable a more comprehensive and accurate profiling of the metabolic fate of PNU 142586.
| Analytical Technique | Application with this compound | Anticipated Outcome |
| LC-HRMS | Internal standard for quantification and metabolite identification. | Accurate measurement of parent drug and metabolites in biological samples. |
| Tandem MS/MS | Development of selective fragmentation pathways for MRM assays. | Highly sensitive and specific quantification methods for preclinical studies. |
Integration of Labeled Metabolites in Advanced In Vitro and Ex Vivo Research Models for Mechanistic Studies
The use of this compound in advanced in vitro and ex vivo models will provide invaluable insights into the mechanisms of its metabolism and transport. These models, which can include liver microsomes, hepatocytes, and precision-cut tissue slices, offer a controlled environment to study specific biological processes.
By tracing the fate of the isotopically labeled compound, researchers can:
Identify Key Metabolizing Enzymes: By incubating this compound with specific recombinant enzymes, it will be possible to pinpoint the cytochrome P450 (CYP) isoforms and other enzymes responsible for its biotransformation.
Investigate Transporter Interactions: The labeled compound can be used in cell-based assays expressing specific uptake and efflux transporters to determine its substrate specificity and potential for drug-drug interactions at the transporter level. Ex vivo models of nasal mucosa can also be employed to study drug permeability and absorption mechanisms. nih.gov
These mechanistic studies are crucial for understanding the factors that influence the pharmacokinetic profile of the parent drug.
Application of this compound in Quantitative Systems Pharmacology (QSP) Model Development for Preclinical Prediction
Quantitative Systems Pharmacology (QSP) models are mathematical representations of biological systems that integrate data from various sources to predict the effects of drugs. nih.govunl.edu The precise quantitative data generated using this compound as an internal standard is essential for the development and validation of robust QSP models. nih.govresearchgate.net
The integration of data from preclinical studies using the labeled compound will allow for:
Refinement of Pharmacokinetic Models: Accurate measurement of absorption, distribution, metabolism, and excretion (ADME) parameters will lead to more predictive pharmacokinetic models.
Mechanistic Understanding of Drug Action: By combining pharmacokinetic data with in vitro mechanistic data, QSP models can provide a deeper understanding of the relationship between drug exposure and pharmacological response. science.gov
Ultimately, these models will aid in the preclinical prediction of drug efficacy and safety, helping to guide further development.
Exploration of Novel Isotopic Labeling Strategies for Comprehensive Metabolite Tracing
While the current labeling of PNU 142586 with 13C and deuterium (B1214612) is highly useful, future research may explore more complex isotopic labeling strategies to further enhance metabolite tracing. The development of such strategies has been impactful in NMR studies of high-molecular-weight proteins. researchgate.net
These novel strategies could include:
Positional Isotopic Labeling: Placing stable isotopes at specific positions within the molecule can help to elucidate complex metabolic pathways and rearrangement reactions.
Multi-Isotope Labeling: The incorporation of additional stable isotopes, such as 15N, can provide more detailed information about the metabolic fate of different parts of the molecule.
The development of these advanced labeling strategies will push the boundaries of our ability to conduct comprehensive metabolite tracing studies.
| Labeling Strategy | Rationale | Potential Application |
| Positional Labeling | To track specific atoms through metabolic transformations. | Elucidating complex biotransformation pathways. |
| Multi-Isotope Labeling | To simultaneously trace different parts of the molecule. | Understanding the metabolic fate of the entire molecular scaffold. |
Role in Advanced Mechanistic Toxicology Research (preclinical and in vitro focus, avoiding human adverse effects)
Understanding the potential for a drug candidate to form reactive metabolites is a critical aspect of preclinical safety assessment. This compound can be a valuable tool in in vitro mechanistic toxicology studies.
By using the labeled compound, researchers can:
Trap and Identify Reactive Metabolites: The isotopic label can be used to trace the formation of reactive metabolites and their adduction to cellular macromolecules, such as proteins and DNA.
Elucidate Mechanisms of Bioactivation: By identifying the structure of reactive metabolites and the enzymes involved in their formation, researchers can gain insights into the mechanisms of potential toxicity.
These studies are essential for identifying and mitigating potential safety liabilities early in the drug development process.
Contribution to Foundational Knowledge in Drug Metabolism and Disposition Sciences
The application of this compound in the research areas outlined above will not only provide specific information about this compound but also contribute to the broader foundational knowledge in drug metabolism and disposition sciences.
Q & A
Q. What strategies ensure batch-to-batch consistency in isotopically labeled sodium salts for sensitive bioassays?
- Methodological Answer :
- Quality control (QC) : Mandate LC-MS (for purity), Karl Fischer titration (water content), and ICP-OES (sodium quantification).
- Stability-indicating assays : Use stress conditions (heat, light, pH extremes) to identify degradation pathways.
For cell-based assays, request TFA removal (<1%) and endotoxin testing. Document batch-specific variability in technical reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
